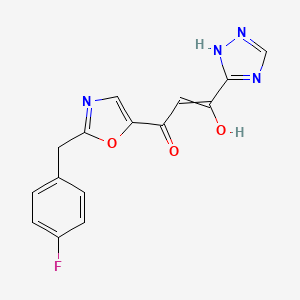
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features multiple functional groups, including a propenone backbone, a fluorophenyl group, an oxazole ring, a hydroxy group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the triazole ring: This can be done via a Huisgen cycloaddition reaction, often referred to as a “click” reaction.
Formation of the propenone backbone: This can be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The propenone backbone can be reduced to a saturated ketone using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the triazole ring.
Anti-inflammatory Agents: The fluorophenyl group can enhance the compound’s anti-inflammatory activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one derivatives: Compounds with similar propenone backbones.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Oxazole derivatives: Compounds with similar oxazole rings.
Triazole derivatives: Compounds with similar triazole rings.
Uniqueness
This compound’s uniqueness lies in the combination of multiple functional groups, which can confer unique chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and bioactivity, while the oxazole and triazole rings can provide specific binding interactions in biological systems.
Propiedades
Número CAS |
280572-63-6 |
|---|---|
Fórmula molecular |
C15H11FN4O3 |
Peso molecular |
314.27 g/mol |
Nombre IUPAC |
1-[2-[(4-fluorophenyl)methyl]-1,3-oxazol-5-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11FN4O3/c16-10-3-1-9(2-4-10)5-14-17-7-13(23-14)11(21)6-12(22)15-18-8-19-20-15/h1-4,6-8,22H,5H2,(H,18,19,20) |
Clave InChI |
KUBKFMBOTPAMTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



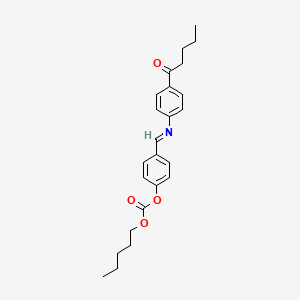
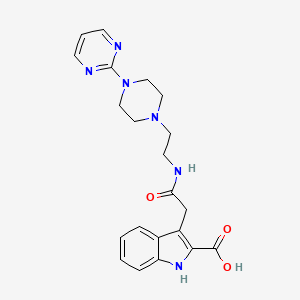
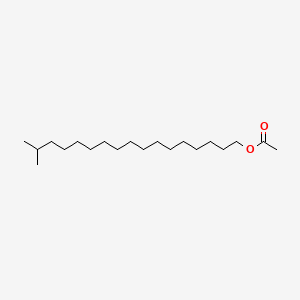

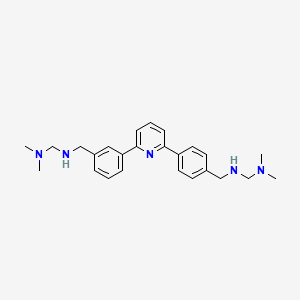
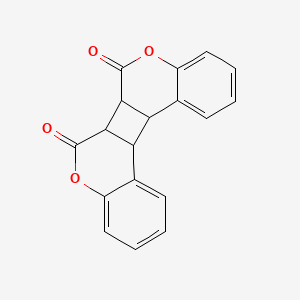
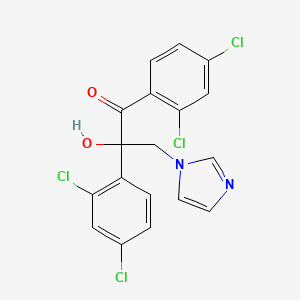

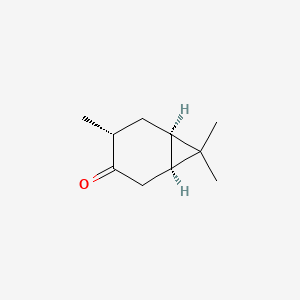


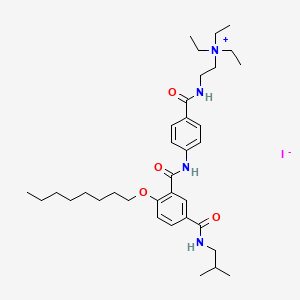
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
